![molecular formula C25H38S2 B13959844 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: is a complex organic compound with a unique structure that includes multiple rings and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dioctyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable processes that can be optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is studied for its unique electronic properties and potential use in organic semiconductors .
Biology: While its biological applications are less explored, the compound’s sulfur-containing structure may offer potential in biochemical research and drug development .
Industry: In industry, the compound is investigated for its potential in creating advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism by which 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exerts its effects is primarily related to its electronic structure. The compound’s multiple rings and sulfur atoms allow it to participate in various electronic interactions, making it suitable for use in electronic devices. The molecular targets and pathways involved in its action are still under investigation, with a focus on understanding its behavior in different chemical environments .
Comparación Con Compuestos Similares
- 7,7-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 4,4-Di-n-octyldithieno[3,2-b:2,3-d’]silole
Uniqueness: 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific arrangement of octyl groups and sulfur atoms, which impart distinct electronic properties. Compared to similar compounds, it may offer advantages in terms of stability and performance in electronic applications.
Propiedades
Fórmula molecular |
C25H38S2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C25H38S2/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)21-15-19-26-23(21)24-22(25)16-20-27-24/h15-16,19-20H,3-14,17-18H2,1-2H3 |
Clave InChI |
ZHQIPOYTDLIYFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
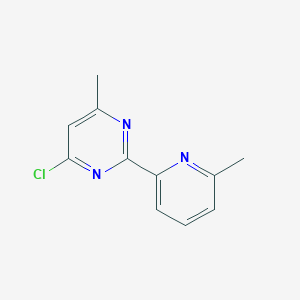
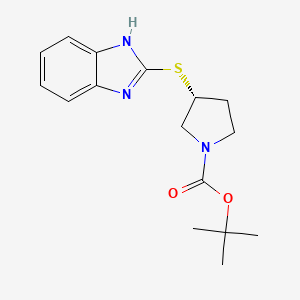
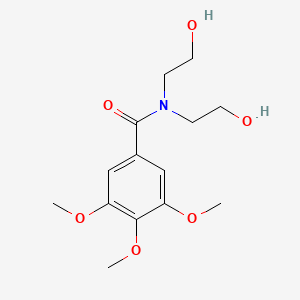
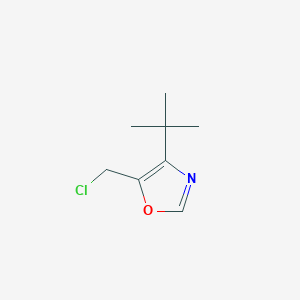
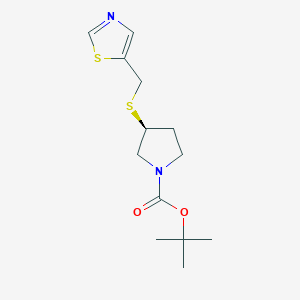
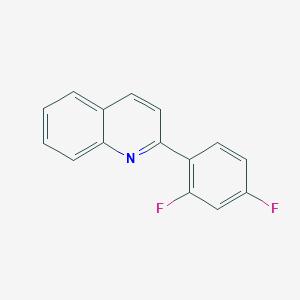
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
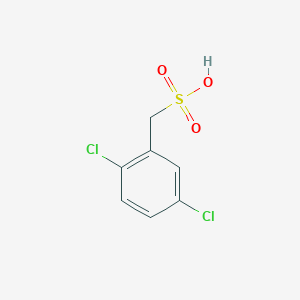
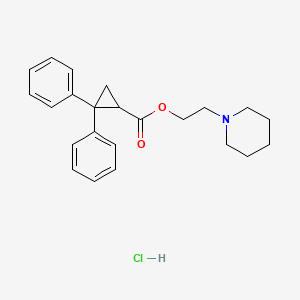
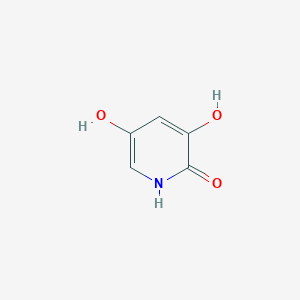

![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
